VMAT2 Inhibition Potency: 3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline Exhibits a 48.5-Fold Higher Affinity than the Alkaloid Lobelane
This compound demonstrates high-affinity inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), a critical target for modulating monoamine storage and release in neurological disorders. Its binding affinity (Ki = 20 nM) is 48.5-fold more potent than that of the structurally distinct natural product lobelane (Ki = 970 nM), a known VMAT2 ligand [REFS-1, REFS-2]. This substantial difference in potency highlights the superior target engagement of 3,5-dichloro-4-[2-(dimethylamino)ethoxy]aniline.
| Evidence Dimension | Binding affinity (Ki) for VMAT2 |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Lobelane: 970 nM (0.97 μM) |
| Quantified Difference | 48.5-fold higher affinity (lower Ki) for the target compound |
| Conditions | Inhibition of [3H]DA uptake at VMAT2 in rat striatal vesicles homogenate [1]; Displacement of [3H]DTBZ from VMAT2 on rat synaptic vesicle membranes [2] |
Why This Matters
For researchers focused on VMAT2 pharmacology, this compound provides a significantly more potent tool compound than lobelane, enabling studies at lower concentrations and reducing potential off-target effects associated with higher doses.
- [1] BindingDB. (2017). Affinity Data for BDBM50175779 (CHEMBL3810014) targeting VMAT2. Ki: 20 nM. Assay: Inhibition of [3H]DA uptake at VMAT2 in rat striata vesicles homogenate. View Source
- [2] PubMed Central (PMC). (2009). Table 2: Inhibition Constants (Ki) for Analogues at the [3H]DTBZ Binding Site (VMAT2) on Rat Synaptic Vesicle Membranes. J Org Chem, 74(16), 6072–6076. doi: 10.1021/jo901082r View Source
